An In-Depth Technical Guide to the Physical and Chemical Properties of PCB 204
An In-Depth Technical Guide to the Physical and Chemical Properties of PCB 204
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that continue to garner significant scientific interest due to their widespread environmental distribution and complex toxicological profiles. This guide focuses specifically on PCB 204 (2,2',3,4,4',5,6,6'-octachlorobiphenyl), a highly chlorinated congener. As a Senior Application Scientist, the aim of this document is to provide a comprehensive and practical resource, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind its properties and the methodologies used in its study. The protocols and data presented herein are designed to be self-validating, grounded in established scientific principles to ensure trustworthiness and reproducibility.
Molecular Identity and Structure
PCB 204 is a member of the octachlorobiphenyl group, characterized by the substitution of eight chlorine atoms on the biphenyl backbone. Its specific structure profoundly influences its physical, chemical, and toxicological properties.
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IUPAC Name: 1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenyl)benzene
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CAS Number: 74472-52-9
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Molecular Formula: C₁₂H₂Cl₈
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Molecular Weight: 429.77 g/mol
The high degree of chlorination and the specific substitution pattern in PCB 204 result in a sterically hindered molecule. This steric hindrance restricts the rotation around the C-C bond linking the two phenyl rings, influencing its ability to adopt a coplanar conformation, a key factor in the "dioxin-like" toxicity of some PCB congeners.
Physicochemical Properties
The physicochemical properties of PCB 204 are critical for understanding its environmental fate, transport, and bioaccumulation potential. The high chlorine content renders it highly lipophilic and hydrophobic.
| Property | Value | Source |
| Melting Point | ~150.67 °C (estimate) | [1][2] |
| Boiling Point | ~509.96 °C (rough estimate) | [2] |
| Density | ~1.717 g/cm³ (rough estimate) | [2] |
| Water Solubility | Extremely Low | [1] |
| Vapor Pressure | Very Low | [3] |
| Henry's Law Constant | 1.40 x 10⁻⁵ atm-m³/mole | [1] |
| Octanol-Water Partition Coefficient (logP) | ~8.58 (XLogP3 estimate) | [1] |
Causality Behind the Properties:
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High Melting and Boiling Points: The large molecular mass and the strong intermolecular forces (van der Waals forces) due to the numerous chlorine atoms result in high energy requirements to overcome the solid and liquid phases.
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Low Water Solubility and High Lipophilicity (logP): The nonpolar nature of the carbon-chlorine and carbon-carbon bonds, coupled with the large molecular size, makes PCB 204 virtually insoluble in water, a polar solvent.[1] Conversely, it readily dissolves in nonpolar organic solvents and lipids, leading to its significant bioaccumulation in fatty tissues.[4] The high logP value is a quantitative measure of this lipophilicity.[5]
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Low Vapor Pressure and High Henry's Law Constant: The strong intermolecular forces also lead to a very low tendency for PCB 204 to volatilize at ambient temperatures. The Henry's Law Constant indicates a tendency for the compound to partition from water to air, though its low vapor pressure means this process is slow.[1]
Synthesis of PCB 204: The Suzuki-Miyaura Coupling Approach
For research purposes, obtaining pure individual PCB congeners is essential. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, including PCBs, offering high yields and selectivity. The general principle involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide.
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction for PCB synthesis.
Experimental Protocol: Synthesis of PCB 204 via Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for the specific synthesis of PCB 204.
Materials:
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Appropriately substituted chlorophenylboronic acid and chlorobromo- or chloroiodobenzene precursors.
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).
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Base (e.g., aqueous sodium carbonate or potassium carbonate).
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Solvent (e.g., toluene, 1,4-dioxane, or a mixture).
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Inert gas (Argon or Nitrogen).
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Standard laboratory glassware for organic synthesis.
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), and the palladium catalyst (0.01-0.05 eq).
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Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
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Solvent and Base Addition: Add the degassed solvent and the aqueous base to the reaction mixture.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure PCB 204 congener.
Self-Validation: The purity of the synthesized PCB 204 should be confirmed by GC-MS and ¹H and ¹³C NMR spectroscopy. The obtained spectra should be compared with literature data for confirmation.
Analytical Methodology: Quantification by GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PCBs in various matrices due to its high sensitivity and selectivity.
Caption: A typical workflow for the analysis of PCB 204 in environmental samples using GC-MS.
Experimental Protocol: GC-MS Analysis of PCB 204 in Soil
This protocol provides a general framework for the analysis of PCB 204 in soil samples.
1. Sample Preparation:
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Extraction:
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Accurately weigh approximately 10 g of the homogenized soil sample into a Soxhlet extraction thimble.
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Add a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener not expected to be in the sample) to assess extraction efficiency.
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Extract the sample for 16-24 hours with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) using a Soxhlet apparatus.
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Cleanup:
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Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
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Perform a cleanup step to remove interfering compounds. This typically involves column chromatography using adsorbents like Florisil or silica gel. The elution solvent is chosen to selectively elute the PCBs.
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Further cleanup steps, such as acid-impregnated silica gel to remove lipids, may be necessary for complex matrices.
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Final Concentration and Internal Standard Addition:
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Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
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Add a known amount of an internal standard (e.g., a different ¹³C-labeled PCB congener) just before GC-MS analysis for quantification.
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2. GC-MS Analysis:
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Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap MS).
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GC Column: A capillary column with a nonpolar stationary phase (e.g., DB-5ms) is typically used for PCB analysis.
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Oven Temperature Program: A temperature program is used to separate the different PCB congeners. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period to ensure elution of all congeners.[6]
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MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions characteristic of PCB 204 are monitored. For PCB 204 (C₁₂H₂Cl₈), the molecular ion cluster would be a key target.
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Quantification: The concentration of PCB 204 in the sample is determined by comparing the peak area of the native congener to the peak area of the internal standard and applying a response factor determined from a calibration curve.
Self-Validation: The method should be validated by analyzing certified reference materials (CRMs) containing known concentrations of PCBs. The recovery of the surrogate standard should be within an acceptable range (e.g., 70-130%) to ensure the extraction efficiency was adequate.
Toxicological Profile of PCB 204
The toxicology of PCBs is complex, with effects varying depending on the congener. Highly chlorinated PCBs like PCB 204 are of particular concern due to their persistence and bioaccumulation.
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General Toxicity: PCBs are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA) and as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[7][8] They are known to cause a range of non-cancer health effects in animals, including impacts on the immune, reproductive, nervous, and endocrine systems.[4][8]
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Neurotoxicity: There is growing evidence that non-dioxin-like PCBs can be neurotoxic.[9] Mechanisms of PCB neurotoxicity are thought to involve altered dopamine signaling, disruption of thyroid hormone signaling, and perturbation of intracellular calcium dynamics.[9] While specific studies on the neurotoxicity of PCB 204 are limited, its structural similarity to other neurotoxic congeners suggests a potential for such effects.
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Carcinogenicity: The carcinogenicity of PCBs is well-established in animal studies, and there is evidence suggesting a link to cancer in humans.[4][7]
Causality of Toxicity: The toxic effects of PCBs are often mediated through their interaction with various cellular receptors and signaling pathways. The lipophilicity of PCB 204 allows it to readily cross cell membranes and accumulate in tissues, where it can exert its toxic effects over long periods.
Conclusion
PCB 204 is a highly chlorinated, persistent, and bioaccumulative compound with significant potential for environmental and human health impacts. Its physicochemical properties are dictated by its molecular structure, leading to very low water solubility and high lipophilicity. While specific experimental data for some of its properties remain limited, established analytical and synthetic methodologies provide a robust framework for its study. Further research is needed to fully elucidate the specific toxicological profile of this particular congener to better assess its risks. This guide provides a foundational understanding and practical protocols to aid researchers in their investigations of this important environmental contaminant.
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